Adamantanyl methylhydroxylterephthalamide
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Overview
Description
Adamantanyl methylhydroxylterephthalamide is a compound that combines the unique structural features of adamantane and terephthalic acid derivatives. Adamantane is a polycyclic hydrocarbon known for its rigid, diamond-like structure, which imparts significant stability and lipophilicity to its derivatives . Terephthalic acid, on the other hand, is a benzene derivative with two carboxylic acid groups, commonly used in the production of polyesters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl methylhydroxylterephthalamide typically involves the reaction of adamantane derivatives with terephthalic acid or its anhydride . One common method includes the use of adamantane-1-carboxylic acid, which is reacted with terephthalic anhydride in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Adamantanyl methylhydroxylterephthalamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or amino groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, or alkylamines, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Adamantanyl methylhydroxylterephthalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of adamantanyl methylhydroxylterephthalamide is primarily attributed to its ability to interact with biological membranes and proteins . The adamantane moiety enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt viral or cellular processes . Additionally, the terephthalic acid derivative can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian agent with a similar adamantane structure.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Adapalene: A retinoid used in acne treatment, featuring an adamantane-like scaffold.
Uniqueness
Adamantanyl methylhydroxylterephthalamide stands out due to its combination of adamantane and terephthalic acid derivatives, offering a unique set of chemical and biological properties . This dual functionality allows for diverse applications, from drug development to materials science .
Properties
CAS No. |
847250-27-5 |
---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-N-(1-adamantyl)-4-N-hydroxy-4-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-21(24)18(23)16-4-2-15(3-5-16)17(22)20-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14,24H,6-11H2,1H3,(H,20,22) |
InChI Key |
HRRJJAYKLLSKOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)O |
Origin of Product |
United States |
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